N-(4-iodophenyl)-1,3-thiazole-4-carboxamide
Description
N-(4-Iodophenyl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-iodophenyl substituent. This compound has been synthesized via Suzuki coupling reactions, as demonstrated in the preparation of hole-transporting materials (HTMs) for optoelectronic applications . Its structure combines a thiazole core with an electron-deficient iodophenyl group, which enhances its electronic properties, making it suitable for use in organic semiconductors. The compound exhibits good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), enabling solution-processed thin-film fabrication .
Properties
Molecular Formula |
C10H7IN2OS |
|---|---|
Molecular Weight |
330.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H7IN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-6H,(H,13,14) |
InChI Key |
CANGMXLLBGMNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-iodoaniline with thioamide derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the thiazole ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Thiazole-4-Carboxamide Derivatives
Thiazole-4-carboxamide derivatives are a versatile class of compounds with diverse applications in medicinal chemistry and materials science. Below is a detailed comparison of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide with structurally analogous compounds:
Pharmacological and Functional Properties
- This compound: Demonstrated utility in HTMs due to its planar structure and iodine-enhanced electron mobility. No direct pharmacological data are reported .
- Bacillamide A Analogues : Exhibit antimicrobial activity via disruption of microbial membranes, attributed to the indole-thiazole hybrid structure .
- Acotiamide : Clinically approved for gastroparesis, acting as a selective acetylcholinesterase inhibitor .
- DAMPTC : Hypothesized kinase inhibition due to dichlorophenyl and morpholine motifs, common in kinase-targeted drugs .
Solubility and Stability
- The target compound’s solubility in chlorinated solvents (>10 mg/mL) exceeds that of Acotiamide (water-soluble due to hydrochloride salt) or DAMPTC (likely polar aprotic solvent-soluble) .
Research Findings and Trends
- Materials Science : The iodophenyl-thiazole hybrid’s electronic properties make it a candidate for organic light-emitting diodes (OLEDs) or perovskite solar cells .
- Medicinal Chemistry : Thiazole-4-carboxamides with aryl substituents (e.g., chlorophenyl, methoxybenzyl) are prioritized for drug discovery due to their bioavailability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
